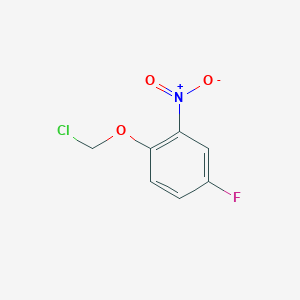![molecular formula C11H12O2 B13195888 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can be achieved through several methods. One common approach involves the alkylation of phenylacetic acid with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Phenylacetic acid and prop-1-en-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The phenylacetic acid is dissolved in the solvent, and the base is added to deprotonate the carboxylic acid group. The prop-1-en-2-yl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-en-2-yl group can influence the compound’s binding affinity and specificity towards its molecular targets, affecting the overall biological response.
Comparaison Avec Des Composés Similaires
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can be compared with other phenylacetic acid derivatives, such as:
Phenylacetic acid: The parent compound, which lacks the prop-1-en-2-yl substitution.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: A derivative with a different alkyl substitution on the phenyl ring.
(4-Aminophenyl)acetic acid: A derivative with an amino group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other derivatives.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(4-prop-1-en-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
Clé InChI |
RTPDLYIPGGLSTB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


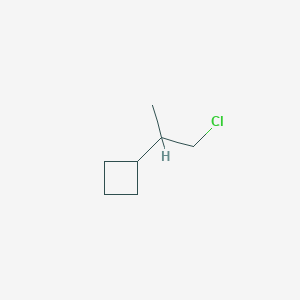
![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
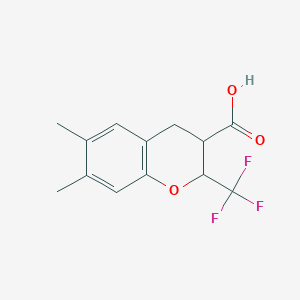
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
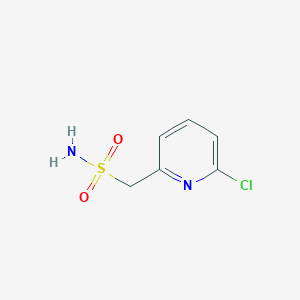
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
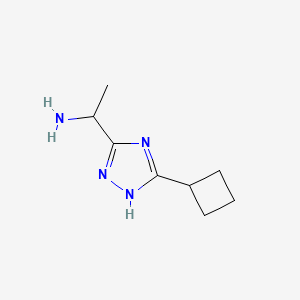
amine](/img/structure/B13195877.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
